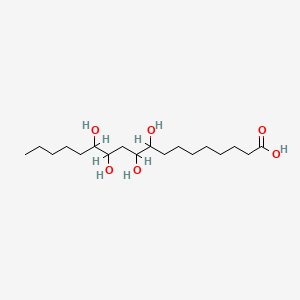

9,10,12,13-Tetrahydroxyoctadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10,12,13-Tetrahydroxyoctadecanoic acid (sativic acid) is a polyhydroxy fatty acid derived from the oxidation of linoleic acid (C18:2) . It is characterized by four hydroxyl groups at positions 9, 10, 12, and 13 on an 18-carbon saturated chain (C18H36O6) . Sativic acid has garnered attention for its role in mitigating lipid oxidation in food systems, such as pork burgers, where it demonstrates efficacy comparable to synthetic antioxidants like butylated hydroxytoluene (BHT) . Its natural occurrence in lichens (e.g., Parmotrema hypoleucinum) and synthetic production via stereospecific methods further underscores its biochemical relevance .

Scientific Research Applications

Biochemical Applications

1. Role in Lipid Metabolism

9,10,12,13-Tetrahydroxyoctadecanoic acid is a metabolite derived from linoleic acid and plays a crucial role in lipid metabolism. It is involved in the synthesis of various bioactive lipids that regulate physiological processes such as inflammation and cell signaling .

2. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, which can prevent oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at reducing the risk of chronic diseases linked to oxidative damage .

3. Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects by inhibiting tau protein aggregation associated with neurodegenerative diseases like Alzheimer's disease. This potential makes it a candidate for further research in neuropharmacology .

Industrial Applications

1. Food Industry

Due to its antioxidant properties, this compound can be used as a natural preservative in food products. Its ability to inhibit lipid oxidation helps extend the shelf life of various food items .

2. Cosmetic Formulations

The moisturizing properties of this compound make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and protect against environmental stressors positions it as an ingredient in skincare products .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9,10,12,13-tetrahydroxyoctadecanoic acid, and what challenges arise during stereochemical control?

The compound is typically synthesized via oxidation of linoleic acid derivatives. A common method involves brominating linoleic acid to form 9,10,12,13-tetrabromooctadecanoic acid, followed by debromination and alkaline permanganate oxidation to yield a mixture of diastereoisomers . Challenges include maintaining stereochemical fidelity between C10 and C12 positions, as uncontrolled conditions produce a eutectic mixture of diastereoisomers (e.g., melting points 156–174°C), complicating isolation. Fractional crystallization using acetic acid and ethanol is critical for separation .

Q. What natural sources or precursors yield this compound?

The compound, also termed sativic acid, derives from linoleic acid oxidation. Natural precursors include seed oils (e.g., Eremostachys molucelloides), where brominated intermediates like 9,10,12,13-tetrabromooctadecanoic acid are formed . Epoxidation of cis-12,13-epoxy-cis-9-octadecenoic acid (from natural sources) is another precursor route .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on melting point analysis, phase diagrams (to identify eutectic behavior), and chromatography. For stereochemical assignment, nuclear magnetic resonance (NMR) and X-ray crystallography are used to differentiate erythro and threo configurations at hydroxylated carbons. Reported melting points for pure diastereoisomers range from 163.5°C to 174°C .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies in reported melting points and purity of synthetic this compound?

Discrepancies arise from impurities in starting materials (e.g., incomplete debromination of tetrabromooctadecanoic acid) or trans-isomer contamination during linoleic acid purification . To mitigate this:

- Use high-purity cis-9,12-octadecadienoic acid (linoleic acid) with minimal trans contamination (<5%).

- Validate intermediates via GC-MS or HPLC to confirm bromination/debromination efficiency.

- Employ phase diagrams to optimize crystallization solvents (e.g., 40–50% ethanol) for isolating individual diastereoisomers .

Q. How can researchers distinguish and quantify the eight diastereoisomers of this compound?

The eight diastereoisomers arise from erythro/threo configurations at C9-10, C10-12, and C12-13 (e.g., XVII–XXI in ). Separation involves:

- Extraction : Differential solubility in acetone or ethanol.

- Crystallization : Sequential recrystallization from acetic acid and ethanol to exploit melting point differences (e.g., 163.5°C vs. 174°C) .

- Chromatography : Reverse-phase HPLC with chiral columns or derivatization (e.g., methyl esters) for enhanced resolution .

Q. What role does eutectic formation play in complicating diastereoisomer separation, and how is this addressed experimentally?

Eutectic mixtures (e.g., 30% 174°C isomer + 70% 163.5°C isomer melting at 156°C) prevent traditional fractional crystallization. Solutions include:

- Solvent screening : Acetone selectively dissolves one isomer, leaving a residue enriched in the other.

- Non-equilibrium conditions : Rapid cooling or seeding to bypass eutectic formation .

- Stereospecific synthesis : Starting from enantiopure epoxy intermediates (e.g., cis-12,13-epoxy-cis-9-octadecenoic acid) to minimize racemate formation .

Q. What analytical techniques are most effective for studying the biological activity or metabolic pathways of this compound?

- Metabolomics : LC-MS/MS to trace incorporation into lipid oxidation pathways.

- Isotopic labeling : Use 13C-labeled linoleic acid precursors to track hydroxylation sites.

- Enzyme assays : Test interactions with lipoxygenases or cytochrome P450 enzymes implicated in fatty acid metabolism .

Q. Data Contradiction Analysis

Q. Why do literature reports vary in the melting points and yields of this compound diastereoisomers?

Variations stem from:

- Starting material purity : Impure linoleic acid (e.g., trans isomers) alters bromination efficiency and diastereoisomer ratios .

- Crystallization protocols : Incomplete solvent extraction (e.g., residual acetic acid) lowers melting points.

- Stereochemical drift : Epoxide ring-opening during synthesis may introduce unintended configurations . Standardizing bromination conditions (e.g., -15°C to minimize HBr elimination) and validating intermediates via NMR (e.g., 1H and 13C) are recommended .

Q. Methodological Tables

Table 1. Key Diastereoisomers of this compound

| Designation | Configuration (C9-10, C10-12, C12-13) | Melting Point (°C) | Reference |

|---|---|---|---|

| XVII | erythro, erythro, erythro | 174 | |

| XVIII | erythro, threo, erythro | 163.5 | |

| XXI | threo, erythro, erythro | 156 (eutectic) |

Table 2. Synthetic Routes and Yields

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyhydroxy Fatty Acids of Varying Chain Lengths

Sativic acid belongs to a broader class of polyhydroxy fatty acids with structural analogs differing in carbon chain length and hydroxyl group positions:

Key Insight: Chain length influences solubility and interaction with lipid membranes.

Functional Analogs: Antioxidant Efficacy

Sativic acid is compared with other hydroxy fatty acids and synthetic antioxidants in lipid oxidation models:

TBARS (thiobarbituric acid reactive substances) measure lipid oxidation; lower values indicate higher efficacy.

*Correlation with oxidation markers in pork burgers .

Key Insight : Despite fewer hydroxyl groups, 6-hydroxypentadecanedioic acid matches sativic acid in TBARS reduction, suggesting synergistic effects or alternative antioxidant mechanisms .

Precursor-Derived Analogs: Linusic Acid

Linusic acid (9,10,12,13,15,16-hexahydroxyoctadecanoic acid) is a hexahydroxy analog derived from linolenic acid (C18:3) oxidation . Compared to sativic acid:

- Structural Difference : Two additional hydroxyl groups at positions 15 and 15.

- Functional Impact : Higher polarity may enhance solubility in aqueous systems but reduce compatibility with lipid matrices.

- Synthesis Challenge : Increased stereoisomer complexity (12 possible diastereomers vs. 8 in sativic acid) .

Stereoisomer Complexity

Sativic acid exists as eight diastereoisomers due to erythro/threo configurations at hydroxyl positions . Key findings:

- Synthesis: Oxidation of linoleic acid via permanganate yields a eutectic mixture of diastereomers (m.p. 156–174°C) requiring advanced separation techniques .

- Comparison with Simpler Analogs: Mono-hydroxy acids (e.g., 9-hydroxyoctadecanoic acid) lack stereoisomerism, simplifying synthesis but limiting functional versatility .

Properties

CAS No. |

541-82-2 |

|---|---|

Molecular Formula |

C18H36O6 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

9,10,12,13-tetrahydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O6/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17,19-22H,2-13H2,1H3,(H,23,24) |

InChI Key |

VJOGZGLNDROOFS-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.